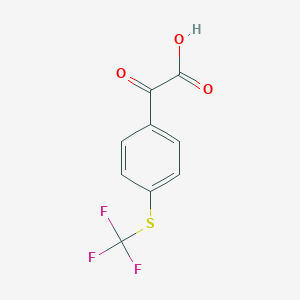
2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one is an organic compound with the molecular formula C4H3F2N3O. This compound is characterized by the presence of a triazole ring and two fluorine atoms attached to the ethanone structure. It is known for its applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one typically involves the reaction of 2,2-difluoroacetyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
化学反応の分析
Types of Reactions
2,2-Difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one undergoes several types of chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic substitution: Formation of substituted triazole derivatives.
Oxidation: Formation of difluorocarboxylic acids.
Reduction: Formation of difluoroalcohols.
科学的研究の応用
2,2-Difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antifungal agents and other pharmaceuticals.
Material Science: The compound is utilized in the development of advanced materials with specific electronic properties.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes involved in the biosynthesis of essential biomolecules. The triazole ring is known to bind to the active site of enzymes, thereby blocking their activity. The fluorine atoms enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
2,4-Difluoro-1-(1H-1,2,4-triazol-1-yl)acetophenone: This compound also contains a triazole ring and fluorine atoms but differs in its overall structure and applications.
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Similar in structure but with different substituents on the phenyl ring.
Uniqueness
2,2-Difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
2090624-25-0 |
|---|---|
分子式 |
C4H3F2N3O |
分子量 |
147.08 g/mol |
IUPAC名 |
2,2-difluoro-1-(1H-1,2,4-triazol-5-yl)ethanone |
InChI |
InChI=1S/C4H3F2N3O/c5-3(6)2(10)4-7-1-8-9-4/h1,3H,(H,7,8,9) |
InChIキー |
GSKLRBIDXMNCNG-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=N1)C(=O)C(F)F |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



